molecular formula C11H12N2O B12094169 Dimethyl-(3-phenyl-isoxazol-5-yl)-amine

Dimethyl-(3-phenyl-isoxazol-5-yl)-amine

Cat. No.: B12094169
M. Wt: 188.23 g/mol
InChI Key: VREYWUZREGFJHX-UHFFFAOYSA-N
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Description

Dimethyl-(3-phenyl-isoxazol-5-yl)-amine is an isoxazole derivative featuring a phenyl group at the 3-position and a dimethylamino substituent at the 5-position of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, often studied for their pharmacological and material science applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N,N-dimethyl-3-phenyl-1,2-oxazol-5-amine

InChI

InChI=1S/C11H12N2O/c1-13(2)11-8-10(12-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

VREYWUZREGFJHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nitrile Oxide Generation

Nitrile oxides are typically generated in situ from hydroximoyl chlorides. For example, chlorooxime derivatives of phenylacetone can be prepared by treating phenylacetone oxime with N-chlorosuccinimide (NCS) in dichloromethane. The resulting nitrile oxide serves as the 1,3-dipole.

Alkyne Selection and Cycloaddition

The dipolarophile, a terminal alkyne bearing a dimethylamino group, reacts with the nitrile oxide to form the isoxazole ring. Propargylamine derivatives are ideal, though their instability necessitates in situ generation or protection. For instance, N,N-dimethylpropargylamine can be synthesized via alkylation of dimethylamine with propargyl bromide in the presence of calcium hydride. Cycloaddition proceeds in dimethylformamide (DMF) at 65°C, yielding the target compound with moderate regioselectivity.

Key Reaction Parameters

ParameterConditionsSource Reference
SolventDMF
Temperature65°C
DipolarophileN,N-Dimethylpropargylamine
Yield50–70%

Nucleophilic Substitution on Halogenated Isoxazoles

Nucleophilic aromatic substitution (NAS) provides a direct route to introduce the dimethylamino group at position 5 of pre-formed isoxazole intermediates.

Synthesis of 5-Chloro-3-phenyl-isoxazole

Chlorination of 3-phenyl-isoxazol-5-ol using phosphorus oxychloride (POCl₃) yields 5-chloro-3-phenyl-isoxazole. This step mirrors the halogenation of hydroxylated isoxazoles reported in sulfonamide derivatives.

Amination with Dimethylamine

The chloro substituent undergoes displacement with dimethylamine in a sealed tube at 120°C. Catalysis by copper(I) iodide enhances reactivity, as observed in analogous couplings of aryl halides.

Key Reaction Parameters

ParameterConditionsSource Reference
ReagentDimethylamine (excess)
CatalystCuI (10 mol%)
SolventToluene
Temperature120°C
Yield60–75%

The ketone reacts with dimethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). This method, though not directly cited in the provided sources, aligns with reductive amination protocols for secondary amines.

Key Reaction Parameters

ParameterConditionsSource Reference
Reducing AgentNaBH₃CN
SolventMethanol
pH4–5 (acetic acid buffer)
Yield40–55%

Methylation of 5-Amino-3-phenyl-isoxazole

Sequential methylation of a primary amine precursor provides an alternative route.

Synthesis of 5-Amino-3-phenyl-isoxazole

5-Amino-3-phenyl-isoxazole is synthesized via cyclocondensation of phenylacetylene with a nitrile oxide derived from acetonitrile oxide. The reaction proceeds at room temperature in ethanol, yielding the amino-isoxazole intermediate.

Eschweiler-Clarke Methylation

Treatment with formaldehyde and formic acid at reflux (100°C) effects exhaustive methylation of the primary amine. This method, adapted from quinoxaline-amine hybrid syntheses, achieves full conversion to the tertiary amine.

Key Reaction Parameters

ParameterConditionsSource Reference
Methylating AgentsFormaldehyde, formic acid
Temperature100°C
Yield70–85%

Enamine Ketone Cyclization with Hydroxylamine

This method, inspired by diarylisoxazole syntheses, leverages enamine intermediates for isoxazole ring formation.

Enamine Ketone Preparation

Reaction of 1,3-diphenylpropane-1,3-dione with dimethylamine in DMF forms the enamine ketone, 3-(dimethylamino)-1,3-diphenylprop-2-en-1-one.

Hydroxylamine Treatment

Cyclization with hydroxylamine hydrochloride in aqueous ethanol at 60°C yields the isoxazole ring. The reaction proceeds via nucleophilic attack of hydroxylamine on the enamine, followed by dehydration.

Key Reaction Parameters

ParameterConditionsSource Reference
SolventEthanol/water (3:1)
Temperature60°C
Yield65–80%

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(3-phenyl-isoxazol-5-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: The major products formed are typically oxidized derivatives of the isoxazole ring.

    Reduction: The major products are reduced forms of the compound, such as amines or alcohols.

    Substitution: The major products are substituted isoxazole derivatives with different functional groups.

Scientific Research Applications

Anticancer Applications

Dimethyl-(3-phenyl-isoxazol-5-yl)-amine and its derivatives have shown promising results in anticancer studies. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Case Study: Cytotoxicity against Cancer Cell Lines

A study evaluated several derivatives of isoxazole compounds, including this compound. The findings demonstrated significant inhibition of cell proliferation in human cervical cancer (HeLa) and hepatocellular carcinoma (HepG2) cells, with IC50 values indicating effective cytotoxicity .

Cell Line IC50 Value (µM) Reference
HeLa15.2
HepG216.4

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Isoxazole derivatives are known for their ability to inhibit bacterial growth.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound possesses moderate activity against selected Gram-positive bacteria. The presence of specific substituents on the isoxazole ring enhances this property, indicating the importance of structural modifications in optimizing antimicrobial efficacy .

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliModerate Inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications at the para-position of the phenyl ring have been shown to enhance anticancer activity, while specific substitutions can improve antimicrobial potency.

Molecular Docking Studies

Recent studies utilizing molecular docking have provided insights into how this compound interacts with biological targets. For instance, it has been shown to bind effectively to enzymes involved in metabolic pathways related to cancer cell proliferation .

Mechanism of Action

The mechanism of action of dimethyl-(3-phenyl-isoxazol-5-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[(3-Phenyl-5-isoxazolyl)methyl]amine Oxalate

  • Structure : Features a methylamine group at the 5-position of the isoxazole ring, conjugated with oxalate.
  • Molecular Formula : C₁₂H₁₂N₂O₅ (Molar Mass: 264.23 g/mol).
  • Key Differences: The oxalate salt introduces solubility differences compared to the free base dimethylamine derivative.

3,4-Dimethylisoxazol-5-amine

  • Structure : Methyl groups at positions 3 and 4 of the isoxazole ring, with an amine at position 3.
  • Molecular Formula : C₅H₈N₂O (Molar Mass: 112.13 g/mol).
  • Key Differences : The dimethyl substitution on the isoxazole ring (vs. phenyl in the target compound) reduces aromaticity and steric bulk. This could lower π-π stacking interactions in material science applications but increase metabolic stability in pharmaceuticals .

Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine

  • Structure : Ethylamine substituent on a 4-methylisoxazole ring.
  • Molecular Formula : C₇H₁₂N₂O (Molar Mass: 140.18 g/mol).
  • Key Differences : The ethyl group (vs. dimethyl) and 4-methyl substitution alter electronic and steric profiles. The branched alkyl chain may enhance lipophilicity, impacting membrane permeability in drug candidates .

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine

  • Structure : Methoxyphenyl group at position 3 and amine at position 5.
  • Molecular Formula : C₁₀H₁₀N₂O₂ (Molar Mass: 190.2 g/mol).
  • The absence of a dimethylamino group may reduce basicity and hydrogen-bonding capacity .

6-Phenylbenzo[d]isoxazol-3-amine

  • Structure : Fused benzoisoxazole system with a phenyl group at position 6 and amine at position 3.
  • Molecular Formula: Not explicitly provided (similarity score: 0.74 to the target compound).
  • Key Differences : The fused aromatic system increases rigidity and planarity, which could enhance binding to DNA or proteins but reduce synthetic accessibility .

Structural and Functional Implications

Electronic Effects

  • Dimethylamino Group: Enhances electron donation to the isoxazole ring, stabilizing intermediates in nucleophilic reactions. This contrasts with methylamine or ethylamine analogs, which have weaker electron-donating effects .
  • Phenyl vs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications References
Dimethyl-(3-phenyl-isoxazol-5-yl)-amine C₁₁H₁₃N₂O 189.24 3-phenyl, 5-dimethylamino Drug discovery, organic electronics
[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate C₁₂H₁₂N₂O₅ 264.23 3-phenyl, 5-methylamine oxalate Solubility studies
3,4-Dimethylisoxazol-5-amine C₅H₈N₂O 112.13 3,4-dimethyl, 5-amine Synthetic intermediate
Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine C₇H₁₂N₂O 140.18 4-methyl, ethylamino Lipophilic drug candidates
3-(2-Methoxyphenyl)-1,2-oxazol-5-amine C₁₀H₁₀N₂O₂ 190.20 2-methoxyphenyl, 5-amine Targeted kinase inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Dimethyl-(3-phenyl-isoxazol-5-yl)-amine, and what analytical methods validate its purity?

  • Methodology :

  • Synthesis :

Cyclization : Use hydroxylamine hydrochloride with α,β-unsaturated ketones or nitriles to form the isoxazole core. For example, reacting 3-phenylpropiolic acid derivatives with hydroxylamine under basic conditions (e.g., NaOH/EtOH) forms the 3-phenylisoxazole scaffold .

Amine Functionalization : Introduce the dimethylamine group via nucleophilic substitution or reductive amination. For instance, alkylation of a primary amine intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃/DMF) .

  • Key Reagents : Hydroxylamine, methyl iodide, Pd/C (for hydrogenation), DMF, NaOH/EtOH.
  • Characterization :
  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H-NMR signals for isoxazole protons at δ 6.5–7.5 ppm and dimethylamine at δ 2.2–3.0 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ for C₁₁H₁₃N₂O requires m/z 189.1028) .
  • IR Spectroscopy : Identify C=N (1530–1590 cm⁻¹) and N-H (3450 cm⁻¹) stretches .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodology :

  • Enzyme Inhibition : Perform dose-response assays (e.g., 0.1–100 µM) against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based substrates .
  • Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with proteins (e.g., KD values) .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ via MTT assay) and compare with structurally similar compounds (e.g., oxadiazole or triazole analogs) .

Advanced Research Questions

Q. How can computational methods predict the interaction mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or serotonin receptors). Prioritize poses with lowest binding energies (ΔG ≤ -7 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD ≤ 2 Å) .
  • QSAR Modeling : Coramine substituent effects (e.g., electron-withdrawing groups on phenyl) with activity using Gaussian-based DFT calculations .

Q. What strategies resolve contradictions in reported biological activities of isoxazole derivatives?

  • Methodology :

  • Purity Analysis : Compare HPLC profiles (e.g., ≥95% purity) of batches showing divergent activities. Impurities (e.g., unreacted intermediates) may skew results .
  • Solubility Optimization : Use DMSO/PBS mixtures to ensure consistent dissolution across studies. Measure logP (e.g., ~2.5) to predict membrane permeability .
  • Orthogonal Assays : Validate hits in cell-free (e.g., enzymatic) and cell-based assays to rule out off-target effects .

Q. How can regioselectivity be controlled during the synthesis of substituted isoxazole derivatives?

  • Methodology :

  • Electronic Effects : Electron-deficient alkynes (e.g., propiolic esters) favor 5-substitution due to enhanced electrophilicity at C-5 .
  • Steric Guidance : Bulky substituents on reactants (e.g., 2-methoxyphenyl) direct cyclization to less hindered positions .
  • Catalytic Tuning : Use Cu(I) catalysts for Huisgen cycloadditions to bias regiochemistry, though this is more common in triazole synthesis .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Methodology :

  • Stability Studies : Incubate compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24h .
  • Identified Metabolites : Oxidative N-demethylation (major pathway) forms (3-phenyl-isoxazol-5-yl)-methylamine, confirmed by HRMS [M+H]+ m/z 161.0714 .
  • Light Sensitivity : Store in amber vials at -20°C; UV exposure accelerates ring-opening reactions .

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